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Compound of Interest

Compound Name:
(4-Bromophenyl)(4-

nitrophenyl)sulfane

CAS No.: 21969-12-0

Cat. No.: B151683 Get Quote

This technical guide provides a comprehensive analysis of the spectroscopic data for (4-
Bromophenyl)(4-nitrophenyl)sulfane, a molecule of interest in synthetic chemistry and drug

development. This document is intended for researchers, scientists, and professionals in these

fields, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR),

and Mass Spectrometry (MS) characteristics. In the absence of publicly available experimental

spectra, this guide leverages high-quality predicted data, interpreted within the framework of

established spectroscopic principles and supported by data from analogous compounds.

Introduction to (4-Bromophenyl)(4-
nitrophenyl)sulfane
(4-Bromophenyl)(4-nitrophenyl)sulfane, with the chemical formula C₁₂H₈BrNO₂S, is a diaryl

sulfide containing a bromophenyl group and a nitrophenyl group linked by a sulfur atom. Diaryl

sulfides are a significant class of compounds in organic chemistry, finding applications in

materials science and as intermediates in the synthesis of various pharmaceuticals.[1][2] The

presence of the electron-withdrawing nitro group and the halogen atom can significantly

influence the electronic properties and reactivity of the molecule, making its structural

elucidation through spectroscopic methods crucial.
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Molecular Structure:

Caption: Molecular structure of (4-Bromophenyl)(4-nitrophenyl)sulfane.

Synthesis and Potential Impurities
A plausible synthetic route for (4-Bromophenyl)(4-nitrophenyl)sulfane involves the

nucleophilic aromatic substitution of a suitable aryl halide with a thiophenol derivative.[2] A

common method is the reaction of 4-bromothiophenol with 1-chloro-4-nitrobenzene or 1-fluoro-

4-nitrobenzene in the presence of a base.

Proposed Synthetic Pathway:

4-Bromothiophenol

(4-Bromophenyl)(4-nitrophenyl)sulfane

1-Chloro-4-nitrobenzene

Base (e.g., K₂CO₃)

Solvent (e.g., DMF)

Click to download full resolution via product page

Caption: Proposed synthesis of (4-Bromophenyl)(4-nitrophenyl)sulfane.

Potential Impurities and their Spectroscopic Signatures:

Unreacted Starting Materials: 4-bromothiophenol would show a characteristic S-H stretch in

the IR spectrum around 2550 cm⁻¹. 1-chloro-4-nitrobenzene would have a simpler aromatic

pattern in the NMR spectra.

Oxidation Products: The sulfide could be oxidized to the corresponding sulfoxide or sulfone,

which would lead to strong S=O stretching bands in the IR spectrum (around 1050 cm⁻¹ for
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sulfoxide and 1300-1100 cm⁻¹ for sulfone).[3]

Disulfide Formation: Homocoupling of 4-bromothiophenol could lead to the formation of

bis(4-bromophenyl) disulfide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule. The predicted ¹H and ¹³C NMR spectra provide valuable insights into the electronic

environment of the protons and carbons in (4-Bromophenyl)(4-nitrophenyl)sulfane.

Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to show two distinct sets of signals corresponding to the

protons on the two aromatic rings. The electron-withdrawing nitro group will deshield the

protons on its ring, causing them to appear at a higher chemical shift (downfield) compared to

the protons on the bromophenyl ring.

Predicted ¹H NMR Data (500 MHz, CDCl₃):

Chemical Shift
(ppm)

Multiplicity Integration Assignment

8.15 d 2H H-3', H-5'

7.55 d 2H H-2, H-6

7.35 d 2H H-2', H-6'

7.25 d 2H H-3, H-5

Note: These are predicted values and may differ slightly from experimental data. The

numbering of the protons is shown in the diagram below.

Interpretation:

The two doublets at 8.15 and 7.35 ppm are characteristic of a 1,4-disubstituted benzene ring

bearing a strong electron-withdrawing group (the nitro group). The protons ortho to the nitro

group (H-3', H-5') are the most deshielded.
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The two doublets at 7.55 and 7.25 ppm are assigned to the protons of the 4-bromophenyl

ring. The bromine atom has a weaker deshielding effect compared to the nitro group.

The coupling constants for all doublets are expected to be in the range of 8-9 Hz, which is

typical for ortho-coupling in benzene rings.

Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule.

The symmetry of the 1,4-disubstituted rings will result in fewer signals than the total number of

carbon atoms.

Predicted ¹³C NMR Data (125 MHz, CDCl₃):

Chemical Shift (ppm) Assignment

148.0 C-4'

145.5 C-1'

135.0 C-1

132.5 C-3, C-5

130.0 C-2, C-6

124.0 C-3', C-5'

123.0 C-2', C-6'

122.0 C-4

Note: These are predicted values and may differ slightly from experimental data. The

numbering of the carbons is shown in the diagram below.

Interpretation:

The carbon attached to the nitro group (C-4') is expected to be the most downfield signal due

to the strong electron-withdrawing nature of the nitro group.
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The carbon attached to the sulfur atom on the nitrophenyl ring (C-1') will also be significantly

downfield.

The carbons of the bromophenyl ring will appear at relatively upfield positions compared to

the nitrophenyl ring carbons. The carbon attached to the bromine (C-4) will be influenced by

the heavy atom effect.

The symmetry of the molecule results in four signals for each aromatic ring.

Molecular Structure with Atom Numbering for NMR:

Caption: Atom numbering for NMR assignments.

Experimental Protocol for NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6

mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g.,

400 or 500 MHz).

¹H NMR Parameters: Typical parameters include a 30° pulse angle, a relaxation delay of 1-2

seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.

¹³C NMR Parameters: Use proton decoupling to simplify the spectrum. A larger number of

scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a

molecule. The IR spectrum of (4-Bromophenyl)(4-nitrophenyl)sulfane will be dominated by

the characteristic vibrations of the nitro group and the aromatic rings.

Predicted IR Absorption Bands:
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Wavenumber (cm⁻¹) Intensity Assignment

3100-3000 Medium Aromatic C-H stretch

1590, 1475 Medium-Strong Aromatic C=C stretch

1520 Strong Asymmetric NO₂ stretch[4]

1345 Strong Symmetric NO₂ stretch[4]

1090 Medium C-S stretch

850 Strong
C-H out-of-plane bending (1,4-

disubstitution)

740 Strong C-Br stretch

Note: These are predicted values and may differ from experimental data.

Interpretation:

The most prominent features in the IR spectrum will be the strong absorptions corresponding

to the asymmetric and symmetric stretching vibrations of the nitro group at approximately

1520 cm⁻¹ and 1345 cm⁻¹, respectively.[4]

The presence of aromatic rings is confirmed by the C-H stretching vibrations above 3000

cm⁻¹ and the C=C stretching vibrations in the 1600-1450 cm⁻¹ region.

A band around 1090 cm⁻¹ can be attributed to the C-S stretching vibration.

The strong band around 850 cm⁻¹ is indicative of the out-of-plane C-H bending for a 1,4-

disubstituted benzene ring.

The C-Br stretching vibration is expected to appear in the fingerprint region, around 740

cm⁻¹.

Experimental Protocol for IR Spectroscopy
Sample Preparation: For a solid sample, the KBr pellet method or the Attenuated Total

Reflectance (ATR) technique can be used.
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KBr Pellet Method: Mix a small amount of the sample with dry KBr powder and press it into a

thin, transparent pellet.

ATR Method: Place a small amount of the solid sample directly on the ATR crystal.

Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR)

spectrometer, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in its structural elucidation. The presence of bromine, with its two

isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, will result in a characteristic isotopic

pattern for the molecular ion and any bromine-containing fragments.

Predicted Mass Spectrum Data (Electron Ionization - EI):

m/z Relative Intensity (%) Assignment

311/309 98/100 [M]⁺ (Molecular ion)

265/263 20/20 [M - NO₂]⁺

184 40 [C₆H₄S-C₆H₄]⁺

155 30 [C₆H₄NO₂S]⁺

123 15 [C₆H₄NO₂]⁺

157/155 50/50 [C₆H₄Br]⁺

Note: These are predicted values and may differ from experimental data.

Interpretation and Fragmentation Pathway:

The molecular ion peak [M]⁺ will appear as a pair of peaks of almost equal intensity at m/z 309

and 311, corresponding to the presence of the ⁷⁹Br and ⁸¹Br isotopes, respectively.

Proposed Fragmentation Pathway:
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[M]⁺˙
m/z 309/311

[M - NO₂]⁺
m/z 263/265- NO₂

[C₆H₄Br]⁺
m/z 155/157

- C₆H₄NO₂S

[C₆H₄NO₂]⁺
m/z 123

- C₆H₄BrS

[C₆H₄S-C₆H₄]⁺˙
m/z 184

- Br
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Caption: Proposed fragmentation pathway of (4-Bromophenyl)(4-nitrophenyl)sulfane.

Loss of NO₂: A common fragmentation pathway for nitroaromatic compounds is the loss of

the nitro group (NO₂, 46 Da), leading to a fragment ion at m/z 263/265.

Cleavage of C-S bonds: Cleavage of the C-S bonds can lead to the formation of the

bromophenyl cation [C₆H₄Br]⁺ at m/z 155/157 and the nitrophenylsulfide radical cation.

Rearrangement and further fragmentation: The initial fragments can undergo further

rearrangements and fragmentation to produce other observed ions.

Experimental Protocol for Mass Spectrometry
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,

typically via a direct insertion probe for solids or after separation by gas chromatography

(GC-MS).

Ionization: Use Electron Ionization (EI) at 70 eV to generate the molecular ion and fragment

ions.

Mass Analysis: Analyze the ions using a mass analyzer (e.g., quadrupole, time-of-flight).

Detection: Detect the ions and generate the mass spectrum.

Conclusion
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This technical guide has provided a detailed analysis of the expected spectroscopic data for (4-
Bromophenyl)(4-nitrophenyl)sulfane. By leveraging predicted spectra and established

principles of spectroscopic interpretation, we have outlined the key features in the ¹H NMR, ¹³C

NMR, IR, and mass spectra. The presence of the two distinct aromatic rings and the influential

nitro and bromo substituents gives rise to a unique and interpretable set of spectroscopic data.

This guide serves as a valuable resource for the identification and characterization of this

compound in research and development settings.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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